4-Phenyl-2-buten-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-2-buten-1-OL can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with crotonaldehyde to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-Phenyl-2-buten-1-one. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-buten-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Phenyl-2-buten-1-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can yield 4-Phenyl-2-butanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.
Major Products Formed
Oxidation: 4-Phenyl-2-buten-1-one.
Reduction: 4-Phenyl-2-butanol.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
4-Phenyl-2-buten-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-buten-1-OL involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-buten-4-ol: Similar structure but differs in the position of the hydroxyl group.
4-Phenyl-2-butanol: Similar structure but lacks the double bond present in 4-Phenyl-2-buten-1-OL.
4-Phenyl-3-buten-2-ol: Another isomer with different positioning of the hydroxyl group and double bond.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,11H,8-9H2/b5-4+ |
InChI Key |
VNDHSAYSKPVHPA-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/CO |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCO |
Origin of Product |
United States |
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